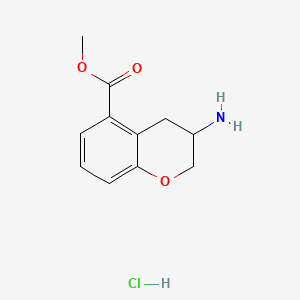
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound has a molecular weight of 243.69 g/mol and is typically found in a powdered form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted benzopyran compounds.
Scientific Research Applications
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one derivatives : These compounds have a similar benzopyran ring system and are used in various scientific applications .
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the amino group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to other benzopyran derivatives.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 3-amino-3,4-dihydro-2H-chromene-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10;/h2-4,7H,5-6,12H2,1H3;1H |
InChI Key |
VPXFOPTVSIVORY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(COC2=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















